Cas no 61363-29-9 (8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate)

8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate 化学的及び物理的性質
名前と識別子
-
- Adenosine,8-[(2-aminoethyl)amino]-, cyclic 3',5'-(hydrogen phosphate)
- (4aR,6R,7R,7aS)-6-[6-amino-8-(2-aminoethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
- 8- (2- AMINOETHYLAMINO)ADENOSINE- 3', 5'- CYCLIC MONOPHOSPHATE ( 8-AEA-CAMP )
- 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin,adenosine deriv.
- 8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate
- 8-(2-amino-ethylamino)-O3',O5'-hydroxyphosphoryl-adenosine
- 8-(b-Aminoethylamino)adenosine 3',5'-cyclic phosphate
- AG-G-23506
- CTK8F7344
- 8-(2-AMINOETHYL)AMINOADENOSINE-3,5-CYCLICMONOPHOSPHATE
- (4aR,6R,7R,7aS)-6-{6-Amino-8-[(2-aminoethyl)amino]-9H-purin-9-yl}-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- Adenosine,8-[(2-aminoethyl)amino]-,cyclic 3',5'-(hydrogen phosphate)
- DTXSID80577265
- W-203290
- 61363-29-9
- 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate
-
- インチ: InChI=1S/C12H18N7O6P/c13-1-2-15-12-18-6-9(14)16-4-17-10(6)19(12)11-7(20)8-5(24-11)3-23-26(21,22)25-8/h4-5,7-8,11,20H,1-3,13H2,(H,15,18)(H,21,22)(H2,14,16,17)/t5-,7-,8-,11-/m1/s1
- InChIKey: KENHRXLWWBDXBT-IOSLPCCCSA-N
- ほほえんだ: C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3NCCN)N)O)OP(=O)(O1)O
計算された属性
- せいみつぶんしりょう: 387.10600
- どういたいしつりょう: 387.10561832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 12
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 574
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 193Ų
- 疎水性パラメータ計算基準値(XlogP): -5.5
じっけんとくせい
- PSA: 202.70000
- LogP: -0.09230
8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-284822-1 mg |
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |
61363-29-9 | 1mg |
¥1,354.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284822-1mg |
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |
61363-29-9 | 1mg |
¥1354.00 | 2023-09-05 | ||
TRC | A212545-1mg |
8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate |
61363-29-9 | 1mg |
$ 230.00 | 2022-06-08 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284822A-2mg |
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |
61363-29-9 | 2mg |
¥2407.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-284822A-2 mg |
8-(2-Aminoethyl)aminoadenosine-3',5'-cyclic monophosphate, |
61363-29-9 | 2mg |
¥2,407.00 | 2023-07-11 | ||
TRC | A212545-0.5mg |
8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate |
61363-29-9 | 0.5mg |
$ 165.00 | 2022-06-08 |
8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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9. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphateに関する追加情報
Introduction to 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate (CAS No. 61363-29-9)
8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate, chemically designated as CAS No. 61363-29-9, is a significant compound in the field of biochemical research and pharmaceutical development. This cyclic nucleotide derivative has garnered considerable attention due to its unique structural properties and potential biological activities. As a modified form of cyclic adenosine monophosphate (cAMP), it exhibits distinct interactions with cellular signaling pathways, making it a valuable tool in studying molecular mechanisms and drug discovery.
The compound belongs to the class of cyclic nucleotides, which are ubiquitous second messengers in cells. Cyclic nucleotides, including cAMP and its derivatives, play pivotal roles in regulating a wide array of physiological processes such as metabolism, muscle contraction, neurotransmission, and gene expression. The introduction of aminoethyl groups into the adenosine backbone in 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate introduces novel functional properties that can influence its binding affinity and stability compared to native cAMP.
Recent advancements in biochemical research have highlighted the importance of cyclic nucleotides in therapeutic applications. 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate has been studied for its potential role in modulating enzyme activity and cellular responses. For instance, its ability to interact with protein kinase A (PKA) and other cAMP-dependent protein kinases has been explored in detail. This interaction is crucial for understanding how cellular processes are regulated in response to external stimuli.
One of the most compelling aspects of 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate is its stability under physiological conditions. Unlike native cAMP, which is rapidly degraded by phosphodiesterases, this derivative exhibits enhanced resistance to enzymatic hydrolysis. This increased stability makes it a more effective tool for studying long-term signaling pathways and developing novel therapeutic strategies.
The synthesis of 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate involves complex chemical methodologies that require precise control over reaction conditions. The introduction of the aminoethyl group at the 8-position of adenosine necessitates careful selection of protecting groups and coupling reagents to ensure high yield and purity. Advances in synthetic chemistry have made it possible to produce this compound on a larger scale, facilitating further research and development.
In the realm of drug discovery, 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate has been investigated as a potential lead compound for treating various diseases. Its unique structural features suggest that it may interact with target proteins differently from native cAMP, offering new opportunities for therapeutic intervention. For example, studies have shown that this compound may have neuroprotective effects by modulating neurotransmitter release and reducing oxidative stress.
The pharmacological properties of 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate have also been explored in preclinical models. Research indicates that it may enhance cognitive function by influencing cholinergic signaling pathways. Additionally, its potential role in regulating inflammation and immune responses has been studied, suggesting applications in treating chronic inflammatory diseases.
From a computational biology perspective, molecular modeling studies have provided insights into the binding interactions of 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate with its target proteins. These studies have helped identify key residues involved in binding and have guided the design of more potent derivatives. The integration of experimental data with computational methods has accelerated the discovery process and improved our understanding of the compound's mechanism of action.
The future prospects for 8-(2-Aminoethyl)aminoadenosine 3',5'-cyclic monophosphate are promising, with ongoing research focusing on optimizing its pharmacokinetic properties and exploring new therapeutic applications. As our understanding of cellular signaling pathways continues to grow, compounds like this will play an increasingly important role in developing targeted therapies for complex diseases.
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